molecular formula C10H14ClO3PS B14651823 Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester CAS No. 41938-28-7

Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester

Cat. No.: B14651823
CAS No.: 41938-28-7
M. Wt: 280.71 g/mol
InChI Key: OAOLRDFLDHVCRT-UHFFFAOYSA-N
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Description

Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a phosphorochloridic acid moiety and an ethyl 3-methyl-4-(methylthio)phenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester typically involves the reaction of phosphorochloridic acid with ethyl 3-methyl-4-(methylthio)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes where phosphorochloridic acid is reacted with ethyl 3-methyl-4-(methylthio)phenol in the presence of an acid catalyst. The reaction mixture is then purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorochloridic acid, diethyl ester
  • Phosphorochloridic acid, methyl ester
  • Phosphorochloridic acid, phenyl ester

Uniqueness

Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester is unique due to the presence of the ethyl 3-methyl-4-(methylthio)phenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[chloro(ethoxy)phosphoryl]oxy-2-methyl-1-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClO3PS/c1-4-13-15(11,12)14-9-5-6-10(16-3)8(2)7-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOLRDFLDHVCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1=CC(=C(C=C1)SC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClO3PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885855
Record name Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41938-28-7
Record name Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41938-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorochloridic acid, ethyl 3-methyl-4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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